2-trans,6-cis,10-trans-Geranylgeranyl diphosphate
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Overview
Description
2-trans,6-cis,10-trans-geranylgeranyl diphosphate is a geranylgeranyl diphosphate.
Scientific Research Applications
1. Enzymatic Cyclization and Biosynthesis
2-trans,6-cis,10-trans-Geranylgeranyl diphosphate (GGPP) plays a crucial role in enzymatic cyclization processes. For instance, its conversion to fusicoccadiene involves a transannular proton transfer, a significant step in the biosynthesis of fusicoccins, highlighting its importance in natural product formation (Toyomasu et al., 2009).
2. Prenylation Reactions and Isoprenoid Biosynthesis
GGPP is a key substrate in prenylation reactions, particularly in protein prenylation. These processes are vital for cellular functions. For instance, the cytosolic synthase activity of GGPP in rat tissues plays a significant role in the regulation of isoprenoid biosynthesis, as well as in protein isoprenylation, emphasizing its biological importance (Ericsson et al., 1993).
3. Temperature-Dependent Modulation in Microorganisms
In microorganisms like Thermococcus kodakaraensis, GGPP synthase (Tk-IdsA) exhibits temperature-dependent modulation, playing a crucial role in adjusting membrane composition according to the growth temperature. This highlights the adaptability of GGPP synthase in extreme environments (Fujiwara et al., 2004).
4. Biosynthesis in Plant Systems
In plants like Arabidopsis thaliana, GGPP is essential for the biosynthesis of various compounds. For instance, Arabidopsis cis-prenyltransferase, involved in the formation of polyprenyl diphosphates, exhibits a higher affinity for farnesyl diphosphate than for GGPP, indicating its selective role in polyisoprenoid biosynthesis in plants (Oh et al., 2000).
5. Involvement in Diterpene Production
In yeast, the engineering of Erg20p into a GGPP synthase has significantly improved diterpene production. This demonstrates the potential of GGPP in biotechnological applications, particularly in the sustainable production of terpenes (Ignea et al., 2015).
properties
Product Name |
2-trans,6-cis,10-trans-Geranylgeranyl diphosphate |
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Molecular Formula |
C20H36O7P2 |
Molecular Weight |
450.4 g/mol |
IUPAC Name |
phosphono [(2E,6Z,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl] hydrogen phosphate |
InChI |
InChI=1S/C20H36O7P2/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23/h9,11,13,15H,6-8,10,12,14,16H2,1-5H3,(H,24,25)(H2,21,22,23)/b18-11+,19-13-,20-15+ |
InChI Key |
OINNEUNVOZHBOX-GJCDQOAASA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C\CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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